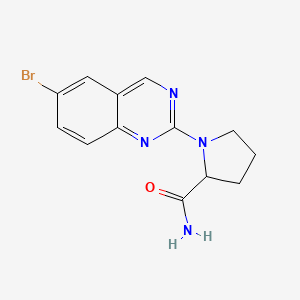![molecular formula C14H21N3O2S B6444472 N-{1-[(pyridin-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide CAS No. 2549055-68-5](/img/structure/B6444472.png)
N-{1-[(pyridin-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{1-[(pyridin-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide (abbreviated as NCPPS) is a cyclic sulfonamide compound that has been the subject of much scientific research due to its ability to act as a ligand for various metals. NCPPS has been found to have significant potential in many fields, including medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
N-{1-[(pyridin-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide has been studied extensively for its potential applications in medicinal chemistry, biochemistry, and pharmacology. One of the main applications of N-{1-[(pyridin-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide is its ability to act as a ligand for various metals, which makes it useful for the synthesis of metal-containing compounds. In addition, N-{1-[(pyridin-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide has been studied for its potential use as an inhibitor of enzymes, as a potential anti-cancer drug, and as an anti-inflammatory agent.
Mécanisme D'action
The mechanism of action of N-{1-[(pyridin-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide is not yet fully understood. However, it is believed that N-{1-[(pyridin-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide binds to metal ions, such as copper, zinc, and iron, which then interact with various proteins in the cell. This binding of N-{1-[(pyridin-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide to metal ions is thought to be responsible for its various biological activities.
Biochemical and Physiological Effects
N-{1-[(pyridin-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that N-{1-[(pyridin-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide can inhibit the activity of enzymes, such as cytochrome P450 and cyclooxygenase, which are involved in various metabolic processes. In addition, N-{1-[(pyridin-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide has been found to have anti-inflammatory and anti-cancer activities in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-{1-[(pyridin-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide has several advantages for use in laboratory experiments. It is relatively stable and can be synthesized easily in a two-step process. In addition, N-{1-[(pyridin-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide is relatively non-toxic, making it safe for use in laboratory experiments. However, it should be noted that N-{1-[(pyridin-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide is not water soluble and is not very soluble in organic solvents, which can limit its use in some experiments.
Orientations Futures
There are many potential future directions for the study of N-{1-[(pyridin-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide. One potential direction is to further investigate its potential as an inhibitor of enzymes, as well as its ability to bind to metal ions. In addition, further research could be conducted on its potential as an anti-cancer drug and its ability to modulate immune responses. Further research could also be conducted on its use as a ligand for various metals, as well as its potential use in drug delivery systems. Finally, further research could be conducted on its potential use in the synthesis of metal-containing compounds.
Méthodes De Synthèse
N-{1-[(pyridin-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide can be synthesized in a two-step process. The first step involves the reaction of piperidine with 4-pyridylmethyl chloroformate in the presence of a base such as triethylamine, resulting in the formation of the corresponding piperidin-4-ylmethyl ester. This ester is then reacted with cyclopropanesulfonyl chloride in the presence of a base such as triethylamine to form N-{1-[(pyridin-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide.
Propriétés
IUPAC Name |
N-[1-(pyridin-4-ylmethyl)piperidin-3-yl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S/c18-20(19,14-3-4-14)16-13-2-1-9-17(11-13)10-12-5-7-15-8-6-12/h5-8,13-14,16H,1-4,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQRFQAWWSPDQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=NC=C2)NS(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B6444394.png)
![N-methyl-N-{1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-yl}-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6444395.png)
![2-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methoxy]pyrazine](/img/structure/B6444403.png)


![3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile](/img/structure/B6444422.png)

![N-{1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6444431.png)
![N-{1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6444433.png)
![2-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6444441.png)
![2-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6444442.png)
![1-benzyl-4-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperazin-2-one](/img/structure/B6444451.png)
![1-benzyl-4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-2-one](/img/structure/B6444453.png)
![N-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6444457.png)